molecular formula C16H10ClFN4O2 B12907249 7-Chloro-6-fluoro-4-(((4-hydroxyphenyl)methylene)amino)-3-cinnolinecarboxamide CAS No. 159831-76-2

7-Chloro-6-fluoro-4-(((4-hydroxyphenyl)methylene)amino)-3-cinnolinecarboxamide

Cat. No.: B12907249
CAS No.: 159831-76-2
M. Wt: 344.73 g/mol
InChI Key: UXMSRJGGHKJSKK-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-4-(((4-hydroxyphenyl)methylene)amino)-3-cinnolinecarboxamide is a heterocyclic compound featuring a cinnoline core substituted with chlorine (Cl) at position 7, fluorine (F) at position 6, and a carboxamide group at position 2. The 4-position is modified by a Schiff base linker ((4-hydroxyphenyl)methylene)amino, which introduces a phenolic moiety. The compound’s design leverages halogenation (Cl, F) to improve metabolic stability and bioavailability, while the hydroxyphenyl group may contribute to solubility or receptor interactions .

Properties

CAS No.

159831-76-2

Molecular Formula

C16H10ClFN4O2

Molecular Weight

344.73 g/mol

IUPAC Name

7-chloro-6-fluoro-4-[(4-hydroxyphenyl)methylideneamino]cinnoline-3-carboxamide

InChI

InChI=1S/C16H10ClFN4O2/c17-11-6-13-10(5-12(11)18)14(15(16(19)24)22-21-13)20-7-8-1-3-9(23)4-2-8/h1-7,23H,(H2,19,24)

InChI Key

UXMSRJGGHKJSKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(N=NC3=CC(=C(C=C32)F)Cl)C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cinnoline Core: The cinnoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-3-fluoroaniline and ethyl acetoacetate.

    Introduction of the Hydroxybenzylidene Group: The hydroxybenzylidene group is introduced through a condensation reaction between the cinnoline derivative and 4-hydroxybenzaldehyde.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzylidene group can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted cinnoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that 7-Chloro-6-fluoro-4-(((4-hydroxyphenyl)methylene)amino)-3-cinnolinecarboxamide exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound selectively inhibits cancer cell proliferation in various cancer types, including breast and prostate cancers. The mechanism involves the induction of apoptosis in malignant cells while sparing normal cells, which may be attributed to its ability to modulate specific signaling pathways involved in cell survival and death .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In vitro studies have reported its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, leading to cell death .

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory properties. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This suggests potential therapeutic uses in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to assess apoptosis rates. Results indicated a significant increase in apoptosis markers, suggesting effective anticancer activity .

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were conducted against clinical isolates of Staphylococcus aureus. The compound was tested using the disk diffusion method, showing inhibition zones comparable to standard antibiotics. This study highlights its potential as an alternative or adjunct therapy for treating resistant bacterial infections .

Case Study 3: Inhibition of Inflammatory Cytokines

In a model of lipopolysaccharide-induced inflammation in mice, administration of the compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting its use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in various biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three classes of analogs: cinnoline derivatives, Schiff base-containing heterocycles, and halogenated carboxamides. Key parameters include substituent effects, lipophilicity, and synthetic routes.

Substituent Effects and Lipophilicity

Lipophilicity, a critical determinant of drug absorption and distribution, was assessed via HPLC-derived capacity factors (log k) for structurally related compounds.

Compound Class Substituents log k Range Key Observations Reference
Target Compound 7-Cl, 6-F, 4-((4-hydroxyphenyl)methylene)amino Inferred High lipophilicity due to Cl/F and aromatic groups; hydroxyphenyl may moderate log k
4-Chloro-2-aryl-carbamates (4a–i) 3-chlorophenyl, dichlorophenyl 2.1–3.8 Increased Cl substitution elevates log k; alkyl chains further enhance lipophilicity
Thiazolidinone derivatives (e.g., 6) 4-hydroxyphenyl, hydrazono groups N/A Polar groups (hydroxyl) reduce log k; thiazolidinone core enhances rigidity

Key Insight: The target compound’s dual halogenation (Cl, F) likely increases lipophilicity compared to mono-halogenated analogs, while the 4-hydroxyphenyl group may mitigate excessive hydrophobicity, balancing membrane permeability and solubility.

Biological Activity

7-Chloro-6-fluoro-4-(((4-hydroxyphenyl)methylene)amino)-3-cinnolinecarboxamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C16H13ClFN4O2C_{16}H_{13}ClFN_{4}O_{2} with a molecular weight of approximately 344.73 g/mol. The structure features a cinnoline core substituted with chlorine and fluorine atoms, as well as a hydroxyphenyl group that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways and cellular processes:

  • Protein Kinase Inhibition : Research indicates that compounds similar to this structure can inhibit protein kinases, which play crucial roles in cell signaling pathways involved in cancer progression and other diseases .
  • Antioxidant Activity : The presence of the hydroxyphenyl group suggests potential antioxidant properties, which may help mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : Preliminary studies indicate that derivatives of cinnoline compounds exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

Activity TypeObservationsReferences
Anticancer ActivityInhibition of cancer cell proliferation in vitro
Antioxidant ActivityReduction of oxidative stress markers in cellular assays
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6 in treated models

Case Study 1: Anticancer Efficacy

A study involving the application of this compound on various cancer cell lines demonstrated significant cytotoxic effects. The compound was found to induce apoptosis in breast cancer cells by activating caspase pathways, leading to cell death. This suggests potential for development as an anticancer therapeutic agent.

Case Study 2: Neuroprotective Effects

In another study focusing on neurodegenerative diseases, the compound exhibited neuroprotective effects against oxidative damage in neuronal cell cultures. The treatment resulted in improved cell viability and reduced markers of apoptosis, indicating a protective role against neurotoxicity.

Q & A

Q. What are the recommended synthetic routes for 7-chloro-6-fluoro-4-(((4-hydroxyphenyl)methylene)amino)-3-cinnolinecarboxamide, and how can purity be optimized?

Methodological Answer: The synthesis of this cinnoline derivative likely involves multi-step reactions, starting with halogenated quinoline precursors (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, CAS 70458-93-4) as intermediates . Key steps may include:

  • Amide bond formation : Coupling the carboxylate group with an appropriate amine using carbodiimide-based reagents (e.g., EDC/HOBt).
  • Schiff base formation : Reacting the 4-amino group with 4-hydroxybenzaldehyde under mild acidic conditions.
    To optimize purity, employ HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to separate byproducts. Purity >95% is achievable with gradient elution (10–90% acetonitrile over 20 minutes) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : 1H/13C NMR to confirm the Schiff base linkage (imine proton at δ 8.5–9.0 ppm) and aromatic substituents (e.g., fluorine-induced splitting patterns) .
  • High-resolution mass spectrometry (HRMS) : Validate the molecular ion ([M+H]+) with an error margin <2 ppm.
  • X-ray crystallography (if crystals are obtainable): Resolve spatial arrangements of the chloro-fluoro and hydroxyphenyl groups, as demonstrated for structurally related ferrocenylpyridine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer: Discrepancies may arise from assay-specific factors:

  • Solubility limitations : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) .
  • Target selectivity : Perform kinome-wide profiling (e.g., using kinase inhibitor panels) to identify off-target effects. Cross-validate with isothermal titration calorimetry (ITC) to measure binding affinities .
  • Metabolic stability : Compare results from liver microsome assays (human vs. rodent) to assess species-dependent degradation .

Q. What computational strategies are effective for predicting the binding mode of this compound to kinase targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with a crystal structure of the kinase domain (e.g., PDB ID 1XKK) to model interactions. Prioritize poses where the hydroxyphenyl group forms hydrogen bonds with catalytic lysine residues .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate stability of the ligand-protein complex. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
  • Free energy perturbation (FEP) : Calculate relative binding energies for halogen-substituted analogs to rationalize the role of the 6-fluoro substituent .

Q. How can researchers design experiments to probe the role of the chloro-fluoro substitution pattern in biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with Cl/F replaced by Br, H, or CF3. Test inhibitory activity against a panel of kinases (e.g., EGFR, VEGFR2) .
  • Electrostatic potential maps : Generate maps using Gaussian09 at the B3LYP/6-31G* level to visualize how electron-withdrawing substituents modulate charge distribution .
  • Crystallographic analysis : Co-crystallize analogs with target proteins to compare binding geometries, as done for 4-chloro-3-nitroacetophenone derivatives .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Use LC-MS/MS to quantify parent compound and metabolites .
  • Off-target toxicity : Perform transcriptomic analysis (RNA-seq) on treated tissues to identify unintended pathway activation .
  • Dose recalibration : Adjust in vivo doses based on in vitro IC50 values and protein binding rates (e.g., human serum albumin binding assays) .

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